molecular formula C17H17BrN2O2S B2378379 1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole CAS No. 2361872-54-8

1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B2378379
CAS No.: 2361872-54-8
M. Wt: 393.3
InChI Key: DCYAXZFJEJCTJF-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole is a complex organic compound characterized by its bromine and methyl groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multiple steps, starting with the bromination of 2,4-dimethylbenzene to introduce the bromo group at the 5-position

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole has several scientific research applications:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(5-Bromo-2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole is unique due to its specific structural features and potential applications. Similar compounds include other benzimidazole derivatives and brominated aromatic compounds. These compounds may share some similarities in terms of reactivity and biological activity, but the presence of the sulfonyl group and specific methyl groups in this compound sets it apart.

Properties

IUPAC Name

1-(5-bromo-2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-10-6-15-16(7-11(10)2)20(9-19-15)23(21,22)17-8-14(18)12(3)5-13(17)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYAXZFJEJCTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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